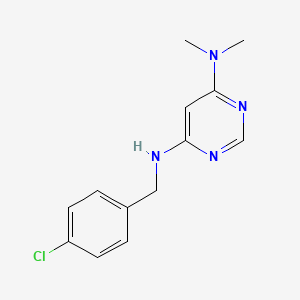
(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric. In
Wirkmechanismus
The mechanism of action of (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the cell. This compound has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of inflammatory cytokine production, reduction of oxidative stress, and modulation of signaling pathways. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be produced in large quantities. However, this compound has some limitations for lab experiments, including its low bioavailability and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide, including the development of more potent analogs with improved bioavailability and the investigation of its effects on other signaling pathways and cellular processes. This compound may also have potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide is synthesized through a multi-step process involving the reaction of curcumin with various reagents. The first step involves the reaction of curcumin with ethyl cyanoacetate to form a cyanoester intermediate. This intermediate is then reacted with 2-ethylphenylboronic acid to form a boronic ester intermediate. The final step involves the reaction of the boronic ester intermediate with 5-phenylsulfanyl-2-furancarboxaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-Cyano-N-(2-ethyl-phenyl)-3-(5-phenylsulfanyl-furan-2-yl)-acrylamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing oxidative stress. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-ethylphenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-16-8-6-7-11-20(16)24-22(25)17(15-23)14-18-12-13-21(26-18)27-19-9-4-3-5-10-19/h3-14H,2H2,1H3,(H,24,25)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSOBQKOCNGMIE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

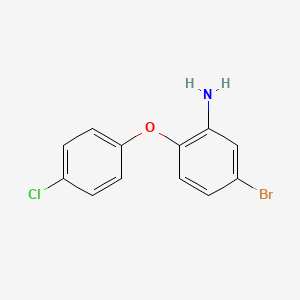
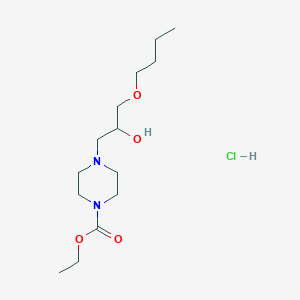
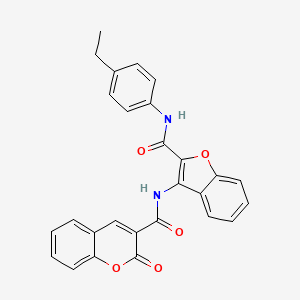
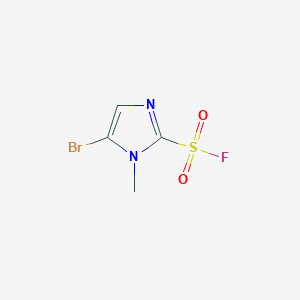
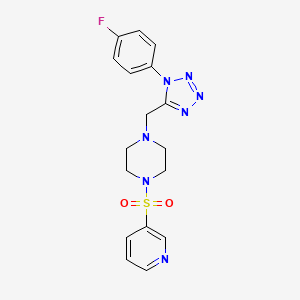

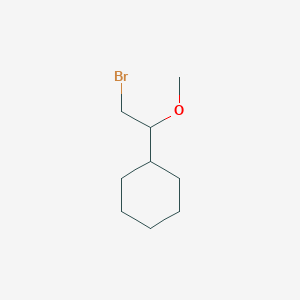
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B2749778.png)
![N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2749779.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749782.png)

![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)
